GDC-0927
CAS No.: 2100830-77-9
Cat. No.: VC2959169
Molecular Formula: C28H28FNO4
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2100830-77-9 |
|---|---|
| Molecular Formula | C28H28FNO4 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
| Standard InChI | InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 |
| Standard InChI Key | KJAAPZIFCQQQKX-NDEPHWFRSA-N |
| Isomeric SMILES | CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
| SMILES | CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
| Canonical SMILES | CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
Introduction
Chemical Properties and Structure
GDC-0927 has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C28H28FNO4 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
| CAS Number | 1642297-01-5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
| XLogP3-AA | 4.7 |
The structure of GDC-0927 consists of a central chromene core with an amine-based side chain. Specifically, it features a fluoromethyl azetidine group that was found to be preferred during optimization studies . The compound belongs to the class of nonsteroidal SERDs, differentiating it from steroidal SERDs like fulvestrant that are based on an estradiol scaffold .
The molecule was designed through a structure-based approach, with the chromene core serving as the ER-binding motif and the amine-based side chain conferring the SERD properties . The chemical structure optimization process focused particularly on maximizing ER-α degradation efficacy, which was found to correlate with improved activity in tamoxifen-resistant breast cancer models .
Preclinical Development
Preclinical studies with GDC-0927 demonstrated promising anti-cancer activity in multiple experimental models. The compound induced tumor regression in estrogen receptor-positive breast cancer patient-derived xenograft models, including those resistant to existing endocrine therapies .
Optimization studies revealed that compound 17ha (GDC-0927), which achieved 97% ER-α degradation efficacy, demonstrated tumor regression in tamoxifen-resistant breast cancer xenograft models. This was superior to compound 5a, which despite having better oral exposure, only achieved 91% ER-α degradation efficacy and showed inferior activity. This finding suggested that optimizing ER-α degradation efficacy leads to compounds with more robust effects in tamoxifen-resistant breast cancer .
Comparative studies between different SERDs found that fulvestrant and GDC-0927 displayed superior anti-proliferative activity compared with other SERDs like GDC-0810 and AZD9496 . Both fulvestrant and GDC-0927 were reported to induce strong ER degradation across multiple breast cancer cell lines, while some other compounds exhibited more variable performance and weak ER transcriptional agonism in certain cell lines .
The preclinical data supported the advancement of GDC-0927 into clinical trials, with expectations that it might be effective against both wild-type ER and mutant forms that develop during treatment resistance.
Pharmacokinetic Profile
The Phase I clinical trial of GDC-0927 provided valuable pharmacokinetic data that supported once-daily dosing of the drug. Key pharmacokinetic findings include:
| Parameter | Value/Observation |
|---|---|
| Accumulation | Approximately 1.6-fold following once-daily dosing |
| Exposure | Approximately dose-proportional increases with rising doses |
| Consistency | Pharmacokinetic profile consistent with observed half-life and dosing frequency |
Following multiple dose administration, mean steady-state parameters were collected and analyzed using noncompartmental methods . The pharmacokinetic analysis showed that GDC-0927 had predictable pharmacokinetics with an accumulation ratio consistent with its half-life .
Single-dose and steady-state pharmacokinetic parameters were analyzed for all patients in the study, with steady-state trough concentrations of GDC-0927 determined for all patients in both dose-escalation and dose-expansion cohorts up to cycle 3 day 1 .
The pharmacokinetic profile supported the once-daily oral dosing regimen used in the clinical trial, providing adequate drug exposure throughout the dosing interval .
Comparison with Other SERDs
GDC-0927 belongs to a class of orally available selective estrogen receptor degraders (SERDs) that have been in development to overcome the limitations of fulvestrant, which requires intramuscular administration and has suboptimal pharmacokinetics.
Comparative analysis of various SERDs has revealed important differences in their properties:
| SERD | Side Chain Type | ER Degradation | Development Status |
|---|---|---|---|
| GDC-0927 | Basic (amine-based) | Strong | Discontinued |
| Fulvestrant | Steroidal | Strong | Approved |
| GDC-0810 | Acrylic acid | Variable | Discontinued |
| AZD9496 | Acrylic acid | Variable | Discontinued |
| LSZ102 | Acrylic acid | Variable | Discontinued |
In comparative studies, fulvestrant and GDC-0927 displayed superior anti-proliferative activity compared with GDC-0810 and AZD9496 . While all four compounds induced strong ER degradation in the MCF7 breast cancer cell line, GDC-0810 and AZD9496 showed weaker performance in other cell lines and exhibited some ER transcriptional agonism .
Mechanistic studies revealed that both fulvestrant and GDC-0927 reduced ER mobility in the nucleus and limited ER accessibility to chromatin, prompting increased ER turnover . The basic side chain of GDC-0927 was found to be superior to the acrylic acid side chain SERDs (GDC-0810 and AZD9496) in achieving full ER antagonism .
Lessons learned from the development of earlier oral SERDs like GDC-0927 have informed the development of newer compounds such as AZD9833 (camizestrant), GDC-9545 (giredestrant), SAR439859 (amcenestrant), and LY3484356 (imlunestrant), which all feature basic side chains similar to GDC-0927 .
Current Status and Future Directions
Despite its promising preclinical profile and preliminary clinical activity, GDC-0927 has discontinued further development . This decision appears to be part of a broader portfolio prioritization rather than due to specific safety or efficacy concerns, as the compound showed an acceptable safety profile and evidence of antitumor activity in its Phase I trial.
The learnings from GDC-0927's development have contributed to the evolution of oral SERDs. Newer compounds have incorporated features similar to GDC-0927's basic side chain design, which was found to be superior to acrylic acid side chains in achieving full ER antagonism .
Currently, several next-generation oral SERDs are in active clinical development, including:
-
Elacestrant (RAD1901)
-
Camizestrant (AZD9833)
-
Giredestrant (GDC-9545)
-
Amcenestrant (SAR439859)
Some of these compounds have advanced to Phase III trials, building on the foundation established by earlier compounds like GDC-0927 .
The development of GDC-0927 has contributed valuable insights to the field, particularly regarding the importance of ER degradation efficacy and the structural features that confer optimal antagonist properties. These insights continue to guide the development of new therapeutic options for patients with ER+ breast cancer, especially those who have developed resistance to current endocrine therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume